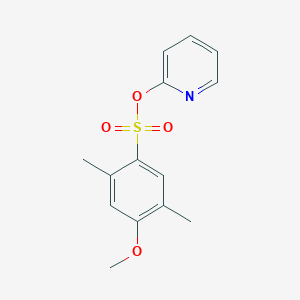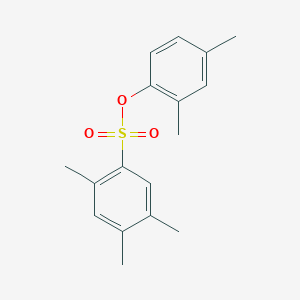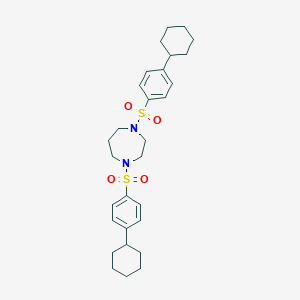![molecular formula C17H18N2O3S B288837 1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B288837.png)
1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole, commonly known as PMSF, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of serine proteases and is commonly used to inhibit proteolytic enzymes during protein purification and biochemical assays. PMSF is also used as a tool to study the mechanism of action of proteases and to investigate the role of proteases in various biological processes.
作用機序
PMSF is a potent inhibitor of serine proteases. It works by irreversibly binding to the active site of the protease, thereby preventing the protease from cleaving its substrate. PMSF is particularly effective at inhibiting serine proteases that have a catalytic serine residue in their active site.
Biochemical and Physiological Effects:
PMSF has been shown to have a number of biochemical and physiological effects. In addition to its role as a protease inhibitor, PMSF has been shown to inhibit platelet aggregation, reduce the production of reactive oxygen species, and modulate the activity of various enzymes involved in lipid metabolism.
実験室実験の利点と制限
One of the main advantages of PMSF is its broad specificity for serine proteases. It is also relatively easy to use and is stable under a wide range of experimental conditions. However, one limitation of PMSF is that it is an irreversible inhibitor, which means that its effects cannot be reversed once it has bound to the protease. Additionally, PMSF can be toxic to cells at high concentrations, which can limit its use in some experiments.
将来の方向性
There are a number of future directions for research on PMSF. One area of interest is the development of more specific and reversible inhibitors of serine proteases. Another area of interest is the investigation of the role of PMSF in various biological processes, such as inflammation and cancer. Finally, there is a need for more studies on the toxicity and safety of PMSF, particularly in the context of its use in cell culture and animal models.
合成法
PMSF can be synthesized by reacting p-anisidine with p-toluenesulfonyl chloride to form N-(4-methoxy-2,5-dimethylphenyl)-p-toluenesulfonamide. This compound is then reacted with 2-methyl-1H-benzimidazole in the presence of a base to form PMSF.
科学的研究の応用
PMSF is widely used in scientific research as a protease inhibitor. It is commonly used to inhibit proteases during protein purification and biochemical assays. PMSF is also used to investigate the role of proteases in various biological processes, such as apoptosis, inflammation, and cancer. PMSF has been shown to be effective in inhibiting a wide range of serine proteases, including trypsin, chymotrypsin, and thrombin.
特性
製品名 |
1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole |
|---|---|
分子式 |
C17H18N2O3S |
分子量 |
330.4 g/mol |
IUPAC名 |
1-(4-methoxy-2,5-dimethylphenyl)sulfonyl-2-methylbenzimidazole |
InChI |
InChI=1S/C17H18N2O3S/c1-11-10-17(12(2)9-16(11)22-4)23(20,21)19-13(3)18-14-7-5-6-8-15(14)19/h5-10H,1-4H3 |
InChIキー |
FWFMGIUBHOXCTA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2C(=NC3=CC=CC=C32)C)C)OC |
正規SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2C(=NC3=CC=CC=C32)C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(3-chloro-4-methylphenyl)piperazine](/img/structure/B288761.png)
![2,6-Dichloro-3-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B288762.png)
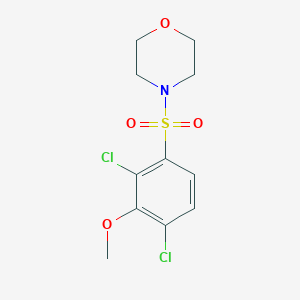
![2,4-Dichloro-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B288764.png)
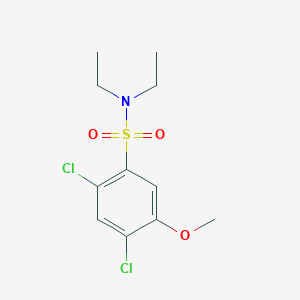
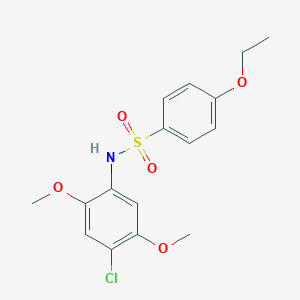
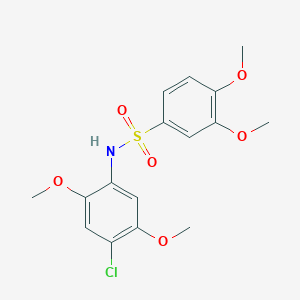
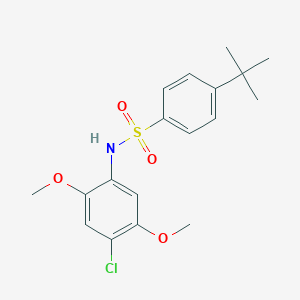
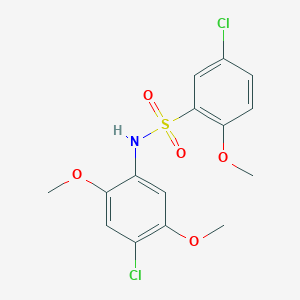
![5,6-dimethyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B288788.png)
![1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B288790.png)
